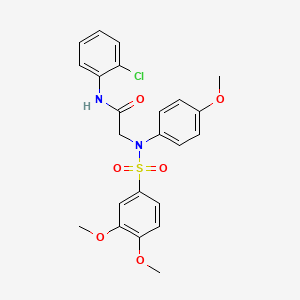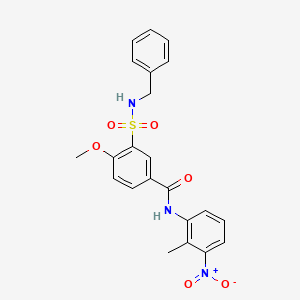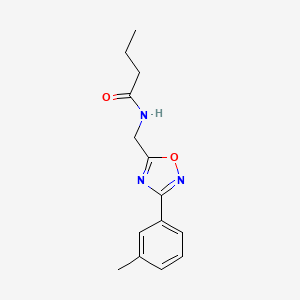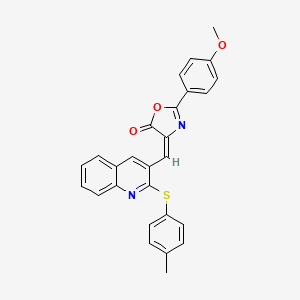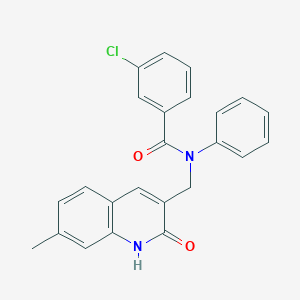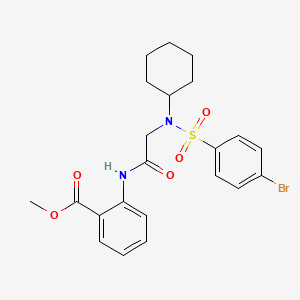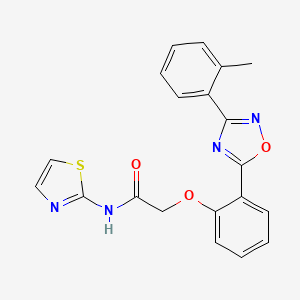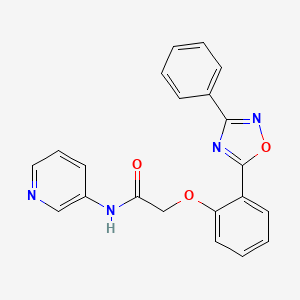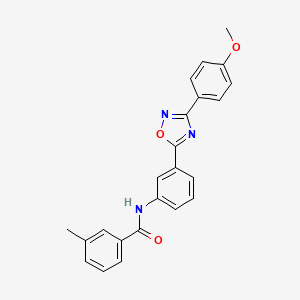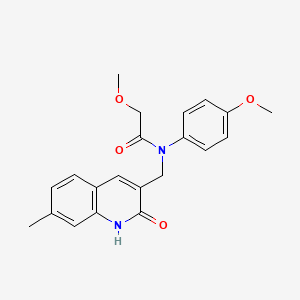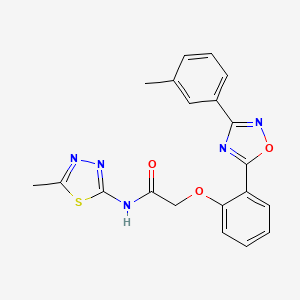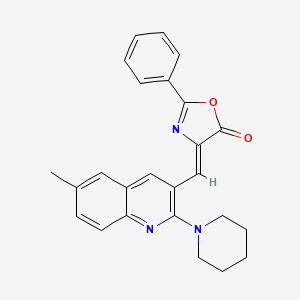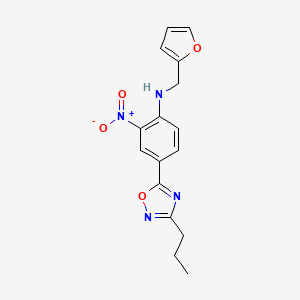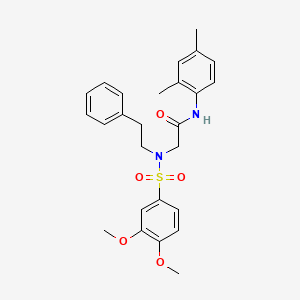![molecular formula C17H19NO5S B7709011 ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)
ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate, also known as MS-275 or entinostat, is a synthetic benzamide derivative that acts as a histone deacetylase inhibitor (HDACi). HDACi are a class of compounds that have been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and inflammatory diseases.
Mecanismo De Acción
Ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a critical role in regulating gene expression and chromatin structure. By inhibiting HDAC activity, this compound increases histone acetylation, leading to changes in gene expression and chromatin structure that promote cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can induce changes in gene expression and chromatin structure in non-cancerous cells as well. This compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate has several advantages as a research tool. It is a potent and selective HDACi that can be used to study the role of histone acetylation in various biological processes. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate. One area of interest is the development of more potent and selective HDACi based on the structure of this compound. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is a need for more research on the potential therapeutic applications of this compound in other diseases, such as neurological disorders and inflammatory diseases.
Conclusion:
This compound is a synthetic benzamide derivative that acts as a histone deacetylase inhibitor. It has shown promising results as a potential treatment for various types of cancer. This compound exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, leading to changes in gene expression and chromatin structure that promote cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound also has other biochemical and physiological effects and has several advantages and limitations as a research tool. There are several future directions for research on this compound, including the development of more potent and selective HDACi and the exploration of its potential therapeutic applications in other diseases.
Métodos De Síntesis
Ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate can be synthesized through a multi-step process starting from 4-methylphenol. The first step involves the reaction of 4-methylphenol with chlorosulfonic acid to form 4-(chlorosulfonyl)toluene. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential therapeutic applications in cancer. HDACi have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-2-22-17(19)13-23-15-8-10-16(11-9-15)24(20,21)18-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJBJWOBOUNALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
